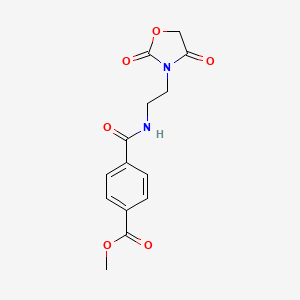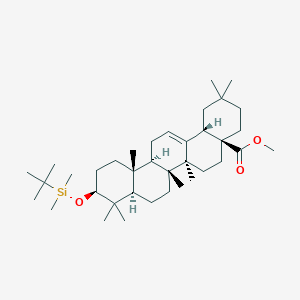
Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of oxazolidinones and has been found to exhibit a range of interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Crystal Engineering and Material Science
Methyl 2-(carbazol-9-yl)benzoate, a related compound, has been studied for its unique crystallization behavior, demonstrating a phase transition under high pressure from a structure with eight molecules in the asymmetric unit to a more efficient packing arrangement. This research highlights the role of such compounds in understanding crystal engineering principles and designing materials with desired physical properties (Johnstone et al., 2010).
Medicine and Radiotracer Development
In the development of new PET radiotracers for imaging Alzheimer's disease, derivatives of methyl 3-((2,2-difluoro-5H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]imidazol-6-yl)carbamoyl)benzoate were synthesized. These compounds are pivotal in creating diagnostic tools for neurodegenerative diseases, showcasing the application of such chemicals in advancing medical imaging technologies (Gao, Wang, & Zheng, 2018).
Antineoplastic and Antifilarial Agents
The synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, including methyl 5-carbamoyl-1H-benzimidazole-2-carbamates, have shown significant in vivo antifilarial activity. This indicates the potential of similar compounds in developing new antineoplastic and antifilarial agents, contributing to the treatment of cancer and parasitic infections (Ram et al., 1992).
Supramolecular Chemistry
Research into substituted 4-pyrazolylbenzoates, compounds with structural similarities, has contributed to understanding hydrogen-bonded supramolecular structures. These studies provide insights into designing materials with specific dimensional properties for various applications, from drug delivery systems to molecular electronics (Portilla et al., 2007).
Aromatic Acid Degradation and Environmental Biotechnology
Benzoates and related compounds play a significant role in the degradation pathways of aromatic acids, crucial for environmental biotechnology. Research on Pseudomonas putida has shown that these compounds regulate the degradation of benzoate, methylbenzoate, and 4-hydroxybenzoate, demonstrating their importance in microbial metabolism and potential for bioremediation strategies (Cowles, Nichols, & Harwood, 2000).
Propiedades
IUPAC Name |
methyl 4-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-21-13(19)10-4-2-9(3-5-10)12(18)15-6-7-16-11(17)8-22-14(16)20/h2-5H,6-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCKPLBZEASLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=O)COC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2551221.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2551223.png)
![(1S,2S,5R)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2551226.png)



![3-[(Pentan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B2551234.png)
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2551237.png)
![(2E)-2-[(2-bromo-4,6-dimethylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2551238.png)


![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2551241.png)
